2-Allyl-2,3-dihydro-1H-indole hydrochloride
Description
2-Allyl-2,3-dihydro-1H-indole hydrochloride (CAS: 153254-82-1) is a substituted indoline derivative with the molecular formula C₁₁H₁₄ClN and a molecular weight of 195.69 g/mol . The compound features a bicyclic indole scaffold fused with a dihydro ring system, modified by an allyl group at the 2-position and a hydrochloride salt. It is commercially available as a synthetic intermediate or building block for pharmaceutical research, particularly in the development of enzyme inhibitors and heterocyclic drug candidates .
Key structural characteristics include:
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-prop-2-enyl-2,3-dihydro-1H-indole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N.ClH/c1-2-5-10-8-9-6-3-4-7-11(9)12-10;/h2-4,6-7,10,12H,1,5,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOFINZTVARBHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CC2=CC=CC=C2N1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of indole derivatives, including 2-Allyl-2,3-dihydro-1H-indole hydrochloride, can be achieved through various methods. Some common synthetic routes include:
Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions to form indoles.
Bartoli Indole Synthesis: This method involves the reaction of nitroarenes with vinyl Grignard reagents to form indoles.
Larock Indole Synthesis: This method involves the palladium-catalyzed annulation of o-iodoanilines with alkynes to form indoles.
Chemical Reactions Analysis
2-Allyl-2,3-dihydro-1H-indole hydrochloride undergoes various chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form oxindoles or other oxidized products.
Reduction: Reduction of indole derivatives can lead to the formation of indolines or other reduced products.
Substitution: Electrophilic substitution reactions readily occur on the indole ring due to the delocalized π-electrons.
Common reagents and conditions used in these reactions include acids, bases, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
2-Allyl-2,3-dihydro-1H-indole hydrochloride serves as a valuable intermediate in the synthesis of various indole derivatives. Indoles are known for their presence in numerous natural products and pharmaceuticals, making this compound crucial for developing new drugs. The compound can be synthesized through the Claisen rearrangement of 2,3-dihydro-1H-indol-3-ones with allyl alcohols, yielding good product yields under specific conditions .
Synthetic Methodologies
Recent advancements have highlighted methods for constructing 2-substituted indolines using 3-indolyl alcohols. These methodologies allow for the introduction of carbon fragments at the C2 position of indolines, which is essential for creating complex molecular architectures that are prevalent in biologically active compounds . The high yield and chirality transfer observed in these reactions demonstrate the compound's potential in synthesizing enantioenriched products.
Pharmacological Properties
Indole derivatives, including this compound, exhibit a wide range of biological activities. They are reported to possess anti-cancer properties and have been studied for their effects on various cancer cell lines. For instance, indoles have shown efficacy against breast cancer and leukemia cells . The structural diversity provided by compounds like this compound enables researchers to explore their potential as therapeutic agents.
Mechanisms of Action
Research indicates that indole derivatives can interact with multiple biological targets, influencing pathways involved in cell proliferation and apoptosis. This makes them promising candidates for drug development aimed at treating cancers and other diseases . The ability to modify the indole structure allows for optimization of these interactions.
Mechanism of Action
The mechanism of action of 2-Allyl-2,3-dihydro-1H-indole hydrochloride involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, leading to their diverse biological activities . The specific molecular targets and pathways involved depend on the particular application and the structure of the indole derivative.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 2-allyl-2,3-dihydro-1H-indole hydrochloride with structurally related indoline derivatives:
Key Observations :
- Substituent Position : Allyl, chloro, and nitroso groups at different positions alter electronic properties and steric bulk, impacting binding affinity in enzyme inhibition .
- Hydrochloride Salts: All listed compounds are stabilized as HCl salts, enhancing solubility in polar solvents (e.g., water or methanol) .
Spectral Data Comparison
13C-NMR Shifts :
- 2-Allyl-2,3-dihydro-1H-indole HCl : Allyl carbons appear at δ 133–134 ppm (sp² carbons) and δ 47–48 ppm (CH₂ in dihydro ring) .
- Nitro-substituted Analogues : A nitro group at position 5 (e.g., in 5-nitroindoline derivatives) shifts the adjacent aromatic carbon to δ 147.14 ppm .
- Amino-substituted Analogues: An amino group (e.g., in 2-(2,3-dihydro-1H-indol-1-yl)aniline HCl) results in a downfield shift of the NH₂-bearing carbon to δ 144.88 ppm .
HRMS Data :
Biological Activity
2-Allyl-2,3-dihydro-1H-indole hydrochloride is a chemical compound belonging to the indole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and neurodegenerative disorders. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H13N- HCl
- Molecular Weight : 195.69 g/mol
- IUPAC Name : 2-prop-2-enyl-2,3-dihydro-1H-indole; hydrochloride
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Indole derivatives often exhibit the ability to bind to multiple receptors, which can lead to a range of pharmacological effects:
- Anticancer Activity : Indole derivatives have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. The specific pathways involved include modulation of cell cycle regulators and apoptosis-related proteins.
- Neuroprotective Effects : Research indicates that this compound may protect neuronal cells from oxidative stress and neurotoxicity, potentially through antioxidant mechanisms.
- Antimicrobial Properties : Indole derivatives are known for their antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents.
Anticancer Studies
A study investigated the effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 15.4 |
| MCF7 (Breast) | 12.7 |
| A549 (Lung) | 18.9 |
Neuroprotective Activity
In vitro studies using SH-SY5Y neuroblastoma cells subjected to oxidative stress demonstrated that treatment with this compound reduced cell death significantly:
- Cell Viability Improvement : Up to 70% at concentrations of 10 µM.
- Mechanism : Increased expression of antioxidant enzymes such as superoxide dismutase (SOD).
Antimicrobial Efficacy
The antimicrobial activity was assessed against several bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Case Studies
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors treated with indole derivatives, including this compound, showed promising results in terms of tumor regression and improved patient survival rates.
- Neurodegenerative Disease Models : Animal models of Alzheimer's disease treated with this compound exhibited reduced amyloid plaque formation and improved cognitive function compared to controls.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-allyl-2,3-dihydro-1H-indole hydrochloride in laboratory settings?
- Methodological Answer : Standard safety measures include wearing protective gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods for volatile steps and minimize dust generation. Post-experiment waste should be segregated and disposed via certified hazardous waste services. These protocols align with general indole derivative handling guidelines .
Q. What synthetic routes are commonly employed for preparing this compound?
- Methodological Answer : The Fischer indole synthesis is a foundational method, involving condensation of phenylhydrazines with allyl-substituted carbonyl precursors under acidic conditions (e.g., HCl/ethanol). Post-synthesis, the product is precipitated as the hydrochloride salt. Reaction optimization (temperature, solvent polarity) is critical for yield improvement .
Q. How can researchers verify the purity and identity of synthesized this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC/GC-MS : Quantify purity (>95% typical for research-grade material).
- NMR (¹H/¹³C) : Confirm structural integrity via characteristic shifts (e.g., allyl protons at δ 5.2–5.8 ppm, indole NH around δ 8–10 ppm).
- Elemental Analysis : Validate molecular formula (C₁₁H₁₄ClN) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the structural characterization of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction provides precise bond angles and dihedral conformations. For example, in related dihydroindoles, intramolecular hydrogen bonds (C–H⋯O/S) stabilize ring motifs (e.g., S(6) or R₂²(12) patterns). Such data clarifies substituent effects on molecular geometry .
Q. What strategies address contradictions in spectroscopic data for dihydroindole derivatives during structural elucidation?
- Methodological Answer : Cross-validate using complementary techniques:
- 2D NMR (COSY, NOESY) : Resolve overlapping proton signals and spatial proximities.
- IR Spectroscopy : Identify functional groups (e.g., NH stretch ~3400 cm⁻¹).
- Computational Modeling (DFT) : Predict spectral profiles and compare with experimental data to resolve discrepancies .
Q. How can researchers assess the biological activity of this compound in proteomic studies?
- Methodological Answer :
- In vitro assays : Test kinase inhibition or receptor binding using fluorescence polarization or SPR.
- Cellular uptake studies : Use LC-MS/MS to quantify intracellular concentrations.
- Structure-Activity Relationship (SAR) : Modify the allyl or indole moieties and compare bioactivity trends .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodological Answer : Key issues include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
